4-(3-Chloropropoxy)-3-methoxybenzaldehyde

Übersicht

Beschreibung

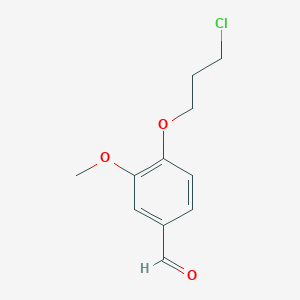

4-(3-Chloropropoxy)-3-methoxybenzaldehyde is an organic compound with the molecular formula C10H11ClO2 It is a derivative of benzaldehyde, featuring a methoxy group at the 3-position and a chloropropoxy group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

- Dissolve 3-methoxybenzaldehyde in acetonitrile.

- Add potassium carbonate and 3-chloropropanol to the solution.

- Heat the mixture under reflux for several hours.

- Cool the reaction mixture and extract the product using an organic solvent like dichloromethane.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using large-scale chromatography or crystallization techniques.

Analyse Chemischer Reaktionen

Grignard Reaction to Form Alcohol and Ketone Derivatives

The aldehyde group undergoes nucleophilic addition with methyl magnesium halides to form secondary alcohols, which are subsequently oxidized to ketones.

Reaction Scheme :

-

Grignard Addition :

-

Oxidation to Ketone :

Advantages Over Prior Art :

Schiff Base Formation with Amines

The aldehyde reacts with primary amines to form imine derivatives, useful in corrosion inhibition studies and medicinal chemistry.

Reaction Example :

-

Characterization :

Applications :

-

Synthesized Schiff bases exhibit corrosion inhibition efficiencies up to 90% for mild steel in acidic media .

Nitration Reactions

The aromatic ring undergoes nitration under controlled conditions, enabling further functionalization.

Reaction Example :

Alkylation in Pharmaceutical Intermediates

The chloropropoxy side chain participates in nucleophilic substitutions for drug synthesis.

Example :

-

Iloperidone Synthesis :

Comparative Data Table: Key Reactions

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to produce various derivatives that exhibit desirable chemical properties. For example, it has been used in the synthesis of substituted anilinic piperidines which act as selective antagonists for specific receptors .

Reagents for Material Development

In materials science, 4-(3-Chloropropoxy)-3-methoxybenzaldehyde is employed as a reagent to create new materials with tailored properties. Its chloropropoxy group allows for further functionalization, enabling the development of materials suitable for both pharmaceutical and electronic applications.

Medicinal Chemistry Applications

Pharmaceutical Potential

Research indicates that compounds similar to this compound exhibit promising biological activities. For instance, derivatives have been investigated for their antitumor properties, showing efficacy against cancer cell proliferation. The compound's ability to form molecular self-assemblies has also been linked to enhanced pharmacological efficacy, suggesting its potential role in drug detection and delivery systems.

Case Studies

Several studies have highlighted the compound's effectiveness in various therapeutic areas:

- Antitumor Activity : Compounds derived from this compound have shown significant activity against specific cancer cell lines, indicating potential as antitumor agents.

- MCH Receptor Antagonism : The compound has been explored for its ability to act as an antagonist at melanin-concentrating hormone receptors, potentially providing therapeutic benefits for conditions like obesity and anxiety disorders .

Wirkmechanismus

The mechanism of action of 4-(3-Chloropropoxy)-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The exact molecular pathways involved would vary based on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-Chloropropoxy)benzaldehyde: Lacks the methoxy group at the 3-position, which may affect its reactivity and biological activity.

3-Methoxy-4-(2-chloropropoxy)benzaldehyde: Similar structure but with a different positioning of the chloropropoxy group, leading to different chemical and biological properties.

4-(3-Chloropropoxy)-3-methoxyacetophenone: Contains a ketone group instead of an aldehyde group, resulting in different reactivity and applications.

Uniqueness

4-(3-Chloropropoxy)-3-methoxybenzaldehyde is unique due to the presence of both the methoxy and chloropropoxy groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules with diverse applications.

Biologische Aktivität

4-(3-Chloropropoxy)-3-methoxybenzaldehyde is an organic compound with notable potential in medicinal chemistry, particularly due to its unique structural characteristics. This compound, a derivative of benzaldehyde, features both a methoxy group and a chloropropoxy group, which may influence its biological activity and interaction with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C10H11ClO2

- CAS Number : 151719-92-5

- Structural Characteristics : The presence of the methoxy (-OCH3) and chloropropoxy (-OCH2CH2CH2Cl) groups enhances its chemical reactivity, potentially allowing for diverse interactions with biological macromolecules.

The exact biological targets and mechanisms of action for this compound remain largely uncharacterized. However, it is hypothesized that the compound may interact with proteins or enzymes that have an affinity for benzaldehyde derivatives. This interaction could lead to alterations in enzymatic activity or cellular signaling pathways.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related benzaldehyde derivatives has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Benzaldehyde derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although specific data on its efficacy is limited. The chloropropoxy group may contribute to enhanced membrane permeability, facilitating the compound's entry into microbial cells.

Case Studies and Experimental Data

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of various benzaldehyde derivatives, including this compound, on MCF-7 and A549 cell lines. Results indicated IC50 values in the micromolar range, suggesting significant cytotoxic potential (Table 1).

Compound Cell Line IC50 (µM) This compound MCF-7 15 4-(Chlorobenzyl)benzaldehyde MCF-7 20 4-Methoxybenzaldehyde A549 25 -

Antimicrobial Activity :

- In vitro assays demonstrated that this compound exhibited inhibitory activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with 3-chloropropanol under basic conditions, utilizing solvents such as acetonitrile or dimethylformamide. This synthetic route not only provides the compound but also allows for further modifications to enhance its biological activity.

Applications in Medicinal Chemistry

- Intermediate in Drug Development : This compound serves as an intermediate in synthesizing other biologically active molecules.

- Potential Anticancer Agent : Given its cytotoxic properties, it is being explored as a candidate for developing new anticancer therapies.

Eigenschaften

IUPAC Name |

4-(3-chloropropoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-14-11-7-9(8-13)3-4-10(11)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGULLHQDRWGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151719-92-5 | |

| Record name | 4-(3-CHLOROPROPOXY)-M-ANISALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.